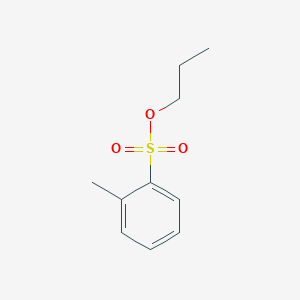

propyl 2-methylbenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

propyl 2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. It is characterized by a propyl group attached to the sulfur atom of a 2-methylbenzenesulfonate moiety. This compound is of interest due to its applications in various chemical reactions and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

propyl 2-methylbenzene-1-sulfonate can be synthesized through the reaction of 2-methylbenzenesulfonyl chloride with propanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the sulfonyl chloride reacting with the alcohol to form the sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of propyl 2-methylbenzenesulfonate involves the use of large-scale reactors where 2-methylbenzenesulfonyl chloride and propanol are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

propyl 2-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Hydrolysis: In the presence of water and an acid or base, propyl 2-methylbenzenesulfonate can hydrolyze to form 2-methylbenzenesulfonic acid and propanol.

Reduction: The compound can be reduced to form the corresponding sulfonic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with an amine, the product would be an amine derivative of 2-methylbenzenesulfonate.

Hydrolysis: The major products are 2-methylbenzenesulfonic acid and propanol.

Reduction: The major product is 2-methylbenzenesulfonic acid.

Applications De Recherche Scientifique

propyl 2-methylbenzene-1-sulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.

this compound is used in the production of surfactants, detergents, and other specialty chemicals.Mécanisme D'action

The mechanism of action of propyl 2-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group stabilizes the transition state, facilitating the substitution process. In biological systems, the compound can interact with enzymes and proteins, affecting their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-methylbenzenesulfonate

- Ethyl 2-methylbenzenesulfonate

- Butyl 2-methylbenzenesulfonate

Uniqueness

propyl 2-methylbenzene-1-sulfonate is unique due to its specific alkyl chain length, which influences its reactivity and solubility. Compared to methyl and ethyl derivatives, the propyl group provides a balance between hydrophobicity and reactivity, making it suitable for a wider range of applications.

Activité Biologique

Propyl 2-methylbenzene-1-sulfonate, also known as propyl toluenesulfonate, is a sulfonate ester that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its sulfonate group attached to a propyl chain and a methyl-substituted aromatic ring. The synthesis typically involves the reaction of toluenesulfonic acid with propanol under acidic conditions, leading to the formation of the desired sulfonate ester.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various sulfonate derivatives, including this compound, against different cancer cell lines. For instance, compounds with similar sulfonate structures have shown significant cytotoxicity against colon cancer cells (HCT-116) with IC50 values in the low micromolar range. While specific data on this compound's IC50 is limited, related compounds have demonstrated promising results in apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Sulfonates like this compound may exhibit anti-inflammatory properties. Research has indicated that sulfone-containing compounds can modulate cytokine production in inflammatory models. For example, studies involving similar sulfonates have shown a reduction in pro-inflammatory cytokines such as IL-6 and IL-17 in collagen-induced arthritis models . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Similar sulfonates have been found to inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell growth.

- Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to cytochrome c release and activation of caspases.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various sulfonates on cancer cell lines, derivatives similar to this compound were tested for their ability to induce apoptosis. The results indicated a significant increase in apoptotic cells after treatment with these compounds, highlighting their potential as anticancer agents.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HCT-116 | 0.32 | Apoptosis induction |

| Compound B | HCT-116 | 0.64 | Cell cycle arrest |

Case Study 2: Inflammatory Response Modulation

A separate investigation focused on the anti-inflammatory properties of sulfone-containing compounds demonstrated that treatment with these substances resulted in decreased levels of inflammatory cytokines in vivo. This compound's structural characteristics suggest it could similarly modulate inflammatory responses.

Propriétés

IUPAC Name |

propyl 2-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-3-8-13-14(11,12)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWJIJJDQKQAFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)C1=CC=CC=C1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.